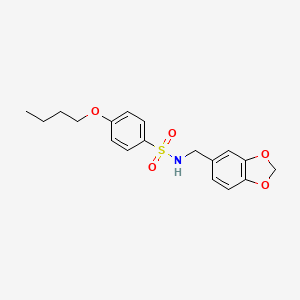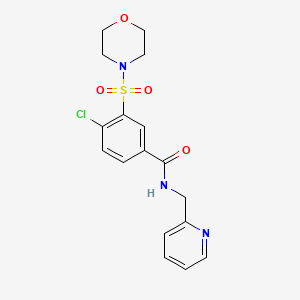
N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide
説明
Synthesis Analysis
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide and related compounds involves intricate organic reactions that yield sulfonamide derivatives with significant biological activities. A typical synthetic route begins with the reaction of benzodioxane derivatives with sulfonyl chlorides in the presence of a base, leading to various sulfonamide compounds. For instance, Abbasi et al. (2020) detailed the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides through the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with different halides (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including this compound, is characterized using contemporary analytical techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide insights into the compound's molecular geometry, functional groups, and overall molecular architecture. For example, the crystal structure analysis of related sulfonamide compounds reveals the spatial arrangement and confirms the presence of key structural features essential for their biological activity (Doan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives is influenced by the presence of the benzodioxole and benzenesulfonamide moieties. These compounds undergo various chemical reactions, including alkylation, arylation, and cyclization, to yield complex structures with diverse biological activities. Kisseljova et al. (2014) explored the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides, leading to benzhydrylamines, which are precursors for synthesizing nitrogenous heterocycles (Kisseljova et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in research and development. These properties are determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's behavior under different conditions. For instance, the solid-state polymerization and phase transition of similar compounds have been investigated, revealing their thermal properties and stability (Doan et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, acidity, and interaction with biological targets, are of paramount interest. These properties are influenced by the compound's molecular structure and the nature of its functional groups. Studies on similar sulfonamides have shown their potential as inhibitors of enzymes and receptors, highlighting the importance of understanding their chemical behavior in biological systems (Abbasi et al., 2020).
科学的研究の応用
Synthesis and Bioactivity
- A study focused on the synthesis, bacterial biofilm inhibition, and cytotoxicity of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It was found that certain synthesized molecules displayed suitable inhibitory action against bacterial biofilms, specifically Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Anti-inflammatory Applications
- Another research effort involved the synthesis and evaluation of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides for their antibacterial potential and lipoxygenase inhibition. Certain compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and displayed decent inhibition against lipoxygenase enzyme, indicating potential therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Anticancer and Antituberculosis Potential
- Research into mixed-ligand copper(II)-sulfonamide complexes has shown that these complexes have significant DNA binding and cleavage abilities, genotoxicity, and anticancer activity. The structure of these complexes influences their interaction with DNA and their biological activity, highlighting the role of N-sulfonamide derivatives in their efficacy (González-Álvarez et al., 2013).
Pharmacological Investigations
- A novel study presented the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents , utilizing 2,4-dinitrophenylsulfonamides. One compound demonstrated a potency higher than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, suggesting potential as an effective antimycobacterial agent (Malwal et al., 2012).
Enzyme Inhibition for Therapeutic Applications
- Investigations into benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry revealed their potency as inhibitors of the carbonic anhydrase enzyme, particularly the tumor-associated isoforms hCA IX and XII. The research highlighted the utility of these compounds in potentially treating diseases where carbonic anhydrase plays a key role (Pala et al., 2014).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-2-3-10-22-15-5-7-16(8-6-15)25(20,21)19-12-14-4-9-17-18(11-14)24-13-23-17/h4-9,11,19H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYADMWXXTWVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)
![3-(2-ethoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4585127.png)

![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)
![2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)